Neutrophil elastase inhibitor 1

Beschreibung

Structure

3D Structure

Eigenschaften

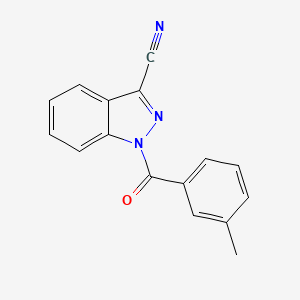

IUPAC Name |

1-(3-methylbenzoyl)indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Neutrophil Elastase Inhibitors

This guide provides an in-depth exploration of the mechanism of action of neutrophil elastase inhibitors, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular interactions, key signaling pathways, and the experimental methodologies used to characterize these therapeutic agents.

Introduction to Neutrophil Elastase (NE)

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Under normal physiological conditions, it plays a crucial role in host defense by degrading proteins of phagocytosed microorganisms. However, when released extracellularly in excess or without adequate opposition from endogenous inhibitors like α1-antitrypsin, NE can cleave a wide array of host proteins, including elastin, collagen, and fibronectin. This uncontrolled proteolytic activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.

The Core Mechanism: How Neutrophil Elastase Inhibitors Work

The primary mechanism of action for neutrophil elastase inhibitors is to block the catalytic activity of the enzyme, thereby preventing the degradation of extracellular matrix components and other protein substrates. These inhibitors typically bind to the active site of the enzyme, a region containing a catalytic triad of serine, histidine, and aspartate residues. The interaction between the inhibitor and the active site can be either reversible or irreversible.

-

Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. The inhibitor-enzyme complex can dissociate, and the enzyme can regain its activity.

-

Irreversible Inhibitors: These inhibitors, often referred to as suicide substrates, form a stable covalent bond with a residue in the active site, permanently inactivating the enzyme.

The nature of the inhibition can also be classified based on how the inhibitor interacts with the enzyme and its substrate:

-

Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the enzyme. The inhibitor's structure often mimics that of the substrate.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.

The following diagram illustrates the principle of competitive inhibition of neutrophil elastase.

Classes of Neutrophil Elastase Inhibitors

A diverse range of molecules has been developed to inhibit neutrophil elastase. These can be broadly categorized as follows:

-

Small Molecule Inhibitors: These are orally bioavailable compounds that are the focus of many drug development programs. They can be further subdivided based on their chemical scaffolds. Sivelestat and Alvelestat (AZD9668) are notable examples.

-

Biological Inhibitors: These are typically proteins or peptides, including recombinant forms of endogenous inhibitors like alpha-1 antitrypsin. While potent, their administration is generally via inhalation or injection.

Quantitative Data on NE Inhibitors

The potency of neutrophil elastase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

| Inhibitor | Class | Target | IC50 (nM) | Ki (nM) | Reference |

| Sivelestat | Small Molecule | Human Neutrophil Elastase | 44 | 60 | |

| Alvelestat (AZD9668) | Small Molecule | Human Neutrophil Elastase | 5 | 0.6 | |

| Elastatinal | Natural Product | Porcine Pancreatic Elastase | 50 | - | |

| Alpha-1 Antitrypsin | Biological | Human Neutrophil Elastase | - | <1 |

Signaling Pathways Modulated by NE Inhibition

Neutrophil elastase contributes to tissue damage not only through direct degradation of the extracellular matrix but also by influencing pro-inflammatory signaling pathways. For instance, NE can cleave and activate certain cell surface receptors and degrade inhibitors of inflammatory pathways. By blocking NE, inhibitors can attenuate these downstream effects.

The diagram below depicts a simplified signaling pathway of lung inflammation and tissue damage mediated by neutrophil elastase and the point of intervention for NE inhibitors.

Experimental Protocols for Characterizing NE Inhibitors

The characterization of novel neutrophil elastase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Objective: To determine the IC50 of an inhibitor against purified neutrophil elastase.

Methodology:

-

Reagents: Purified human neutrophil elastase, a fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl), and the test inhibitor at various concentrations.

-

Procedure: a. The inhibitor is pre-incubated with the enzyme in the assay buffer for a defined period. b. The enzymatic reaction is initiated by adding the substrate. c. The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance. d. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. e. The IC50 value is determined by fitting the concentration-response data to a suitable model.

Objective: To assess the ability of an inhibitor to block neutrophil elastase activity in a more physiologically relevant cellular context.

Methodology:

-

Cell Culture: Human neutrophils are isolated from healthy donors.

-

Procedure: a. Neutrophils are stimulated with an agent like phorbol myristate acetate (PMA) or a chemoattractant to induce degranulation and release of neutrophil elastase. b. The test inhibitor is added to the cell culture at various concentrations. c. The activity of the released elastase in the cell supernatant is measured using a substrate as described in the in vitro assay. d. The effect of the inhibitor on cell viability is also assessed to rule out cytotoxicity.

The following diagram outlines a typical experimental workflow for the screening and validation of neutrophil elastase inhibitors.

The Discovery and Synthesis of CHF6333: A Novel Inhaled Neutrophil Elastase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of several chronic inflammatory respiratory diseases, including bronchiectasis and chronic obstructive pulmonary disease (COPD).[1][2][3] Its uncontrolled activity leads to the degradation of lung parenchymal components, inflammation, and mucus hypersecretion.[1][3] Consequently, the inhibition of NE has been a long-standing therapeutic target. This whitepaper details the discovery and synthesis of CHF6333, a potent and selective inhaled neutrophil elastase inhibitor currently in clinical development for the treatment of bronchiectasis.[2] We will explore the structure-activity relationships that guided its optimization, provide a comprehensive overview of its synthesis, and present its biological activity profile.

Introduction: The Role of Neutrophil Elastase in Respiratory Diseases

Neutrophils are the primary responders of the innate immune system, essential for host defense against pathogens.[2] Upon activation at sites of inflammation or infection, they release a variety of effector molecules, including serine proteases stored in their azurophilic granules.[1][2] Among these, neutrophil elastase (NE) is the most abundant and destructive, capable of degrading key components of the extracellular matrix such as elastin.[1][4][5]

In healthy individuals, the activity of NE is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin.[5] However, in chronic inflammatory conditions of the lung, a sustained influx of neutrophils leads to an overwhelming release of NE, creating a protease-antiprotease imbalance.[1] This unchecked enzymatic activity contributes significantly to the pathophysiology of diseases like bronchiectasis, characterized by permanent airway dilation, and COPD.[1][3] The development of small molecule NE inhibitors, therefore, represents a promising therapeutic strategy to mitigate lung damage and disease progression in these patient populations.

The Discovery of CHF6333: A Structure-Based Design Approach

The development of CHF6333 stemmed from a focused medicinal chemistry effort to identify a potent and selective NE inhibitor suitable for inhaled delivery, aiming for prolonged lung residency and minimal systemic exposure.[2] The discovery process was guided by a structure-based design approach, leveraging X-ray crystallography data of NE in complex with known inhibitors.[2]

The starting point for the optimization campaign was a dihydropyrimidinone scaffold, which had been previously identified as a promising core for NE inhibitors.[2] Analysis of the co-crystal structure of a prototypical 1,4-bis-aryl dihydropyrimidinone bound to the NE active site (PDB: 5A0C) revealed key interactions within the S1 and S2 pockets of the enzyme.[2] This structural information was instrumental in guiding the iterative modification of the lead compound to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the aryl substituents at the S1 and S2 binding pockets were performed to optimize the inhibitor's activity. The key findings from the SAR studies are summarized below:

-

S1 Pocket Interactions: The S1 pocket of NE is a deep, hydrophobic pocket. The introduction of specific substituents on the aryl ring occupying this pocket was crucial for achieving high potency.

-

S2 Pocket Interactions: The S2 pocket is more solvent-exposed. Modifications in this region were explored to fine-tune selectivity and improve physicochemical properties for inhaled delivery.

-

Core Modifications: The dihydropyrimidinone core was maintained as it provided a rigid scaffold for the optimal orientation of the interacting aryl groups.

These iterative design, synthesis, and testing cycles led to the identification of CHF6333, which exhibited a superior profile in terms of potency, selectivity, and duration of action.[2]

Synthesis of CHF6333

The chemical synthesis of CHF6333 is a multi-step process. The following is a generalized protocol based on common synthetic routes for similar dihydropyrimidinone derivatives.

General Synthetic Scheme

The synthesis of the dihydropyrimidinone core is typically achieved through a Biginelli-type condensation reaction involving an aldehyde, a β-ketoester, and urea or a urea derivative. Subsequent modifications of the aryl substituents are then carried out to yield the final product.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Core

-

Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add urea (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., copper(II) trifluoromethanesulfonate).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dihydropyrimidinone core.

Note: This is a generalized protocol. The specific reagents, catalysts, and reaction conditions for the synthesis of CHF6333 are proprietary and have not been publicly disclosed in full detail.

Biological Activity and Pharmacological Profile

CHF6333 has demonstrated potent and selective inhibition of human neutrophil elastase. Its biological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Inhibitory Activity

The inhibitory potency of CHF6333 against human neutrophil elastase (hNE) and other related serine proteases was determined using enzymatic assays.

Table 1: In Vitro Inhibitory Profile of CHF6333

| Enzyme | IC50 (nM) |

| Human Neutrophil Elastase (hNE) | < 1 |

| Proteinase 3 (PR3) | > 1000 |

| Cathepsin G | > 1000 |

| Chymotrypsin | > 1000 |

| Trypsin | > 1000 |

Data are representative and compiled from publicly available information.

The data clearly indicate that CHF6333 is a highly potent and selective inhibitor of hNE, with excellent discrimination against other neutrophil-derived and digestive serine proteases.[2]

Experimental Protocol: Neutrophil Elastase Inhibition Assay

-

Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA), and CHF6333.

-

Procedure:

-

A dilution series of CHF6333 is prepared in the assay buffer.

-

hNE is pre-incubated with varying concentrations of CHF6333 for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Mediated Inflammatory Pathway

The diagram below illustrates the central role of neutrophil elastase in the inflammatory cascade within the airways and the point of intervention for CHF6333.

References

In Vivo Efficacy of Neutrophil Elastase Inhibitors in Lung Injury Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Neutrophil Elastase (NE) inhibitors in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document synthesizes quantitative data from various studies, details experimental protocols for key lung injury models, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Efficacy Data of Neutrophil Elastase Inhibitors

The following tables summarize the in vivo efficacy of various neutrophil elastase inhibitors across different lung injury models.

Lipopolysaccharide (LPS)-Induced Lung Injury Models

| Inhibitor | Animal Model | Dosage & Route | Key Efficacy Findings |

| Sivelestat | Rat | 10 and 30 mg/kg, intravenous | - Decreased serum TNF-α and IL-6 levels.[1] - Upregulated ACE2 and Ang-(1-7) expression.[1] - Reduced lung wet/dry ratio and lung injury score.[2] - Decreased levels of NE, VCAM-1, IL-8, and TNF-α.[2] |

| Sivelestat | Mouse | 5 mg/kg, intranasal | - Significantly reduced fluorescent signal from an NE-specific imaging agent, indicating reduced NE activity.[3] |

| AX-9657 | Rat | 3 mg/kg/h, intravenous | - Significantly reduced lung water content. |

Ventilator-Induced Lung Injury (VILI) Models

| Inhibitor | Animal Model | Dosage & Route | Key Efficacy Findings |

| Sivelestat | Rat | 100 mg/kg, intraperitoneal | - Attenuated increase in lung wet-to-dry weight ratio (Early sivelestat group: 6.76±2.01 vs. VILI group: 9.05±1.02).[4][5] - Reduced BALF neutrophil counts (Early sivelestat group: (3.89±1.05)x10⁴ cells/mL vs. VILI group: (7.67±1.41)x10⁴ cells/mL).[4][5] - Decreased BALF protein concentration (Early sivelestat group: 15.57±2.32 mg/mL vs. VILI group: 23.01±3.96 mg/mL).[4][5] - Lowered histological VILI scores (Early sivelestat group: 5.00±0.50 vs. VILI group: 7.00±1.41).[4][5] |

Other Lung Injury Models

| Inhibitor | Animal Model | Injury Model | Dosage & Route | Key Efficacy Findings |

| Sivelestat | Mouse | Bilateral Nephrectomy | Not specified | - Reduced pulmonary inflammatory cytokine expression (IL-6, KC, TNF-α).[6][7] - Decreased protein leakage into the lungs.[6] - Longer survival times.[6][7] |

| BI 1323495 | Mouse | Intratracheal NE Instillation | 1.9 mg/kg (ED₅₀), oral | - Attenuated lung damage and inflammation. |

| L-658758 | Rat | Intestinal Ischemia-Reperfusion | Not specified | - Attenuated lung neutrophil accumulation and injury.[8] - Reduced BAL elastase levels.[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for establishing common in vivo models of acute lung injury to test the efficacy of neutrophil elastase inhibitors.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is widely used to mimic the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O55:B5

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

22G venous catheter

-

Surgical instruments (scissors, forceps)

-

Suture material

Procedure:

-

Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Place the mouse in a supine position on a surgical board.

-

Tracheal Exposure: Make a small midline incision in the neck to expose the trachea. Carefully dissect the surrounding tissues to isolate the trachea.

-

LPS Instillation: Using a sterile syringe and a 22G catheter, intratracheally instill a specific dose of LPS (e.g., 2.25 mg/kg) dissolved in a small volume of sterile PBS (e.g., 40 µL). A bolus of air (e.g., 50 µL) can be administered immediately after the LPS solution to ensure its distribution into the lungs.

-

Wound Closure: Suture the neck incision.

-

Post-Procedure Monitoring: Allow the mouse to recover on a warming pad. Monitor for signs of respiratory distress.

-

Inhibitor Administration: The neutrophil elastase inhibitor can be administered at various time points relative to LPS challenge (e.g., pre-treatment, co-administration, or post-treatment) via the desired route (e.g., intraperitoneal, intravenous, or intranasal).

-

Endpoint Analysis: At a predetermined time point (e.g., 24-72 hours post-LPS), euthanize the mice and collect samples for analysis. This typically includes:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (especially neutrophils) and protein concentration as a measure of alveolar-capillary barrier permeability.

-

Lung Tissue Homogenate: Harvest lung tissue for measurement of myeloperoxidase (MPO) activity (an index of neutrophil infiltration), cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β), and Western blot analysis of signaling proteins.

-

Histology: Fix lung tissue in formalin for histological examination to assess lung injury, including edema, inflammation, and alveolar damage.

-

Lung Wet/Dry Ratio: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

-

Ventilator-Induced Lung Injury (VILI) in Rats

This model is relevant for studying lung injury that can occur in patients receiving mechanical ventilation.

Materials:

-

Sprague-Dawley rats (200-300 g)

-

Anesthetic (e.g., pentobarbital)

-

Tracheostomy tube

-

Mechanical ventilator for small animals

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a tracheostomy. Insert and secure a tracheostomy tube.

-

Mechanical Ventilation: Connect the rat to a mechanical ventilator.

-

Injurious Ventilation Protocol: Ventilate the rat with a high tidal volume (e.g., 20 mL/kg), a specific respiratory rate (e.g., 60 breaths/min), and a set positive end-expiratory pressure (PEEP) for a defined duration (e.g., 3 hours) to induce lung injury.[5]

-

Inhibitor Administration: Administer the neutrophil elastase inhibitor (e.g., Sivelestat at 100 mg/kg, intraperitoneally) at a specified time, for instance, 30 minutes before the initiation of mechanical ventilation ("Early sivelestat group") or at the start of ventilation ("Sivelestat group").[5]

-

Sham Control: A sham group should undergo the same surgical procedures but receive ventilation with a protective, low tidal volume.

-

Endpoint Analysis: After the ventilation period, collect blood and lung samples for analysis of parameters similar to the LPS model, including lung wet/dry ratio, BALF cell counts and protein, and histological assessment of lung injury.

Neutrophil Elastase-Induced Lung Injury in Mice

This model directly assesses the injurious effects of neutrophil elastase in the lungs.

Materials:

-

BALB/c mice

-

Human or porcine pancreatic neutrophil elastase

-

Sterile saline

-

Anesthetic

-

Intratracheal instillation equipment

Procedure:

-

Animal Preparation: Anesthetize the mouse as described for the LPS model.

-

NE Instillation: Intratracheally instill a solution of neutrophil elastase (e.g., 50 µg in saline) into the lungs of the mice.[9] This can be a single administration or multiple instillations over several days to induce a more chronic inflammatory state.[9]

-

Inhibitor Administration: The specific NE inhibitor can be administered prior to or after the NE instillation to evaluate its protective or therapeutic effects.

-

Endpoint Analysis: At various time points after NE instillation (e.g., 24 hours to several days), collect BAL fluid and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histological changes, such as goblet cell metaplasia.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in neutrophil elastase-mediated lung injury and a typical experimental workflow for in vivo studies.

Signaling Pathways

Diagram 1: Neutrophil Elastase-Mediated Pro-Inflammatory Signaling

Caption: NE activates pro-inflammatory signaling pathways like NF-κB.

Diagram 2: Sivelestat's Protective Mechanism via Nrf2/HO-1 Pathway

Caption: Sivelestat can activate the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow

Diagram 3: General Workflow for In Vivo Efficacy Study of a NE Inhibitor

References

- 1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - Kim - Journal of Thoracic Disease [jtd.amegroups.org]

- 6. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil elastase contributes to acute lung injury induced by bilateral nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide on Neutrophil Elastase Inhibitor POL6014 for Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neutrophil elastase inhibitor POL6014 (also known as lonodelestat), a promising therapeutic candidate for the treatment of cystic fibrosis (CF). This document details the pathophysiology of neutrophil elastase in CF, the mechanism of action of POL6014, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visualizations are provided to support further research and development in this area.

The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology

Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils.[1] These immune cells release a variety of inflammatory mediators, including the potent serine protease, neutrophil elastase (NE). In the CF lung, an imbalance between NE and its endogenous inhibitors leads to excessive NE activity.[1] This unopposed enzymatic activity contributes significantly to the progressive lung damage observed in CF patients through several mechanisms:

-

Degradation of Extracellular Matrix: NE breaks down essential structural proteins in the lung parenchyma, such as elastin, leading to bronchiectasis and emphysema.

-

Mucus Hypersecretion: It stimulates goblet cells and submucosal glands to produce and secrete excess mucus, contributing to airway obstruction.

-

Impaired Ciliary Function: NE can damage ciliated epithelial cells, hindering mucociliary clearance and promoting the accumulation of thick, stagnant mucus.

-

Inflammatory Cascade Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle and recruiting more neutrophils to the airways.

-

Impaired Host Defense: By degrading opsonins and complement receptors, NE can impair the ability of the immune system to effectively clear bacterial infections.

Given its central role in the pathophysiology of CF lung disease, neutrophil elastase has emerged as a key therapeutic target.

POL6014: A Potent and Selective Neutrophil Elastase Inhibitor

POL6014 is an investigational, highly potent, and selective, reversible inhibitor of human neutrophil elastase (hNE).[2] It is formulated for inhalation, allowing for direct delivery to the lungs, which maximizes its local concentration at the site of inflammation while minimizing systemic exposure and potential side effects.[2][3]

Mechanism of Action

POL6014 acts as a competitive, reversible inhibitor of neutrophil elastase. By binding to the active site of the enzyme, it prevents NE from degrading its natural substrates in the lung. This targeted inhibition helps to restore the protease-antiprotease balance in the CF airways, thereby mitigating the downstream pathological effects of excessive NE activity.

Preclinical and Clinical Development of POL6014

Preclinical Studies

Preclinical investigations in animal models of respiratory diseases demonstrated that POL6014 effectively inhibits neutrophil elastase.[2] These studies showed that inhaled administration of POL6014 leads to high concentrations of the drug in the lungs with low corresponding blood levels, indicating a favorable pharmacokinetic profile for targeted lung delivery.[2] Furthermore, exploratory toxicology studies suggested that chronically inhaled POL6014 is well-tolerated and safe.[2]

Phase I Clinical Trials

Two Phase I, single ascending dose (SAD) studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of inhaled POL6014. One study was conducted in healthy volunteers and the other in patients with cystic fibrosis.[3]

Data Presentation

The following tables summarize the key quantitative data from these Phase I clinical trials.

Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Inhaled POL6014 in Healthy Volunteers and Cystic Fibrosis Patients [3][4]

| Population | Dose (mg) | Cmax (μM) | Tmax (h) |

| Healthy Volunteers | 20 | 0.2 | ~2-3 |

| 960 | 2.5 | ~2-3 | |

| Cystic Fibrosis Patients | 80 | 0.2 | ~2-3 |

| 320 | 0.5 | ~2-3 |

Table 2: Pharmacodynamic Effects of Single Ascending Doses of Inhaled POL6014 in Cystic Fibrosis Patients [3][4]

| Dose (mg) | Sputum Concentration at 24h (μM) | Reduction in Active Sputum NE at 3h |

| 80 - 320 | >10 | >1-log reduction |

Experimental Protocols

Measurement of Neutrophil Elastase Activity in Sputum

A common method for quantifying NE activity in biological samples like sputum is a fluorometric assay.

Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore. In the presence of active NE, the substrate is cleaved, releasing the fluorophore, which can then be detected using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the NE activity in the sample.

Materials:

-

Fluorometric Neutrophil Elastase Activity Assay Kit (commercially available from various suppliers)

-

Sputum sample collected from CF patients

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of fluorescence detection (Excitation/Emission ≈ 400/505 nm)

-

96-well black microplates

Procedure:

-

Sputum Processing:

-

Thaw frozen sputum samples on ice.

-

Homogenize the sputum sample, for example, by gentle pipetting or using a dounce homogenizer.

-

Centrifuge the homogenized sputum at 1,000 x g for 10 minutes at 4°C to pellet cells and debris.

-

Collect the supernatant for analysis of free NE activity.

-

-

Assay Protocol:

-

Prepare a standard curve using the provided NE standard according to the kit manufacturer's instructions.

-

Add 10-50 µL of sputum supernatant to each well of the 96-well plate.

-

Bring the final volume of each well to 100 µL with the assay buffer provided in the kit.

-

Add 100 µL of the reaction mixture containing the fluorometric substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the standard curve of fluorescence intensity versus NE concentration.

-

Determine the NE activity in the sputum samples by interpolating their fluorescence values from the standard curve.

-

Quantification of POL6014 in Plasma and Sputum

While the specific, validated analytical method for POL6014 has not been publicly detailed, a standard approach for quantifying a small molecule drug like POL6014 in biological matrices such as plasma and sputum would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS is a highly sensitive and selective analytical technique that separates the analyte of interest from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

General Procedure:

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.

-

Sputum: The sputum sample is first homogenized and solubilized, often with the aid of a mucolytic agent. This is followed by a protein precipitation or a more rigorous solid-phase extraction (SPE) to remove interfering substances.

-

An internal standard (a molecule structurally similar to the analyte) is added to all samples and standards to correct for variations in sample processing and instrument response.

-

-

LC Separation:

-

The processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reversed-phase column is typically used to separate the analyte from other matrix components based on their hydrophobicity.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.

-

The analyte is ionized, usually by electrospray ionization (ESI).

-

In the first quadrupole, the precursor ion (the ionized molecule of the analyte) is selected.

-

The precursor ion is then fragmented in the collision cell (the second quadrupole).

-

Specific product ions are selected in the third quadrupole and detected.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inflammatory pathway in the CF lung and the point of intervention for POL6014.

Caption: Workflow of the Phase I single ascending dose clinical trials of POL6014.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Therapeutic Potential of Alvelestat (MPH-966): A Technical Guide for Researchers

An In-depth Examination of a Potent, Oral Neutrophil Elastase Inhibitor

This technical guide provides a comprehensive overview of Alvelestat (also known as MPH-966 and formerly AZD9668), a selective, orally administered inhibitor of neutrophil elastase (NE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting neutrophil elastase in inflammatory diseases.

Introduction to Neutrophil Elastase and Its Role in Disease

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] During inflammation, activated neutrophils release NE, which plays a crucial role in the degradation of invading pathogens.[3] However, excessive or unregulated NE activity can lead to the destruction of host tissues, particularly elastin in the lungs.[4][5] This protease-antiprotease imbalance is implicated in the pathogenesis of several chronic inflammatory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[5][6][7][8] In AATD, a genetic deficiency of the primary endogenous NE inhibitor, alpha-1 antitrypsin, leads to unchecked NE activity and progressive lung damage.[4]

Alvelestat (MPH-966): A Selective Neutrophil Elastase Inhibitor

Alvelestat is a potent, selective, and reversible oral inhibitor of human neutrophil elastase.[6] It is being investigated for the treatment of AATD-associated lung disease with the aim of slowing progressive lung damage by inhibiting the neutrophil elastase enzyme.[9] The drug has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AATD.[9][10]

Mechanism of Action

Alvelestat selectively binds to and inhibits the activity of neutrophil elastase, thereby preventing the breakdown of elastin and other extracellular matrix components.[6][11] It has been shown to be at least 600-fold more selective for neutrophil elastase over other serine proteases.[11] This high selectivity minimizes off-target effects. Alvelestat is active against both soluble and cell-bound NE and is not susceptible to oxidative inactivation at inflammation sites.

Pharmacological Properties

The following table summarizes the key in vitro inhibitory activities of Alvelestat.

| Parameter | Value | Reference |

| IC50 | 12 nM | [11] |

| Ki | 9.4 nM | [11][12] |

| pIC50 | 7.9 nM | [12] |

| Kd | 9.5 nM | [12] |

Preclinical and Clinical Development

Alvelestat has undergone extensive preclinical and clinical evaluation.

Preclinical Studies

In preclinical models, Alvelestat demonstrated the ability to prevent human NE-induced lung injury in mice and rats when administered orally.[11] In a mouse model of smoke-induced airway inflammation, it significantly reduced the number of neutrophils and IL-1β in bronchoalveolar lavage (BAL) fluid.[11][12] Furthermore, in a guinea pig model of chronic smoke exposure, Alvelestat prevented airspace enlargement and small airway wall remodeling.[11]

Clinical Trials

Alvelestat has been evaluated in multiple clinical trials for various inflammatory lung diseases.[13][14] The primary focus has been on AATD-associated lung disease.

Key Phase 2 Clinical Trials in AATD:

Two significant Phase 2 trials, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598), have evaluated the efficacy and safety of Alvelestat in patients with AATD.[9]

| Trial | Dose(s) | Key Findings | Reference(s) |

| ASTRAEUS | 120 mg bid, 240 mg bid | At the 240 mg dose, Alvelestat showed significant reductions in key biomarkers of AATD-LD activity: blood neutrophil elastase activity, desmosine (an elastin breakdown product), and Aα-val360.[9] | [9][15] |

| ATALANTa | 120 mg bid | The 120 mg dose showed results consistent with the ASTRAEUS trial regarding reductions in blood NE activity and biomarkers desmosine and Aα-val360.[9] An effect on the St. George’s Respiratory Questionnaire (SGRQ) Total and Activity domain was also observed.[9] | [6][9] |

Safety and Tolerability:

Across clinical trials, Alvelestat has been generally well-tolerated.[9] The most frequently reported adverse event was headache, which was typically mild to moderate and resolved with continued dosing.[9] No serious safety signals have been associated with the drug.[9]

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway

Neutrophil elastase contributes to inflammation and tissue damage through multiple signaling pathways. The diagram below illustrates the central role of NE and the point of intervention for Alvelestat.

Caption: Neutrophil elastase signaling and inhibition by Alvelestat.

Experimental Workflow for Inhibitor Evaluation

The development and evaluation of a neutrophil elastase inhibitor like Alvelestat typically follows a structured workflow, from initial screening to in vivo testing.

Caption: Workflow for neutrophil elastase inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neutrophil elastase inhibitors. Below are outlines for key experimental protocols.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay is used to determine the potency of an inhibitor against purified neutrophil elastase.

-

Principle: The assay measures the enzymatic activity of NE by its ability to hydrolyze a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced.

-

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

Test inhibitor (e.g., Alvelestat) and control inhibitor (e.g., Sivelestat)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 400/505 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor, a fixed concentration of neutrophil elastase, and the assay buffer.

-

Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell-Based Neutrophil Elastase Activity Assay

This assay measures the ability of an inhibitor to block NE activity in a more physiologically relevant cellular context.

-

Principle: Neutrophils are stimulated to degranulate and release NE. The activity of the released NE in the cell supernatant is then measured.

-

Materials:

-

Isolated human neutrophils

-

Stimulant (e.g., phorbol myristate acetate - PMA, zymosan)

-

Test inhibitor

-

Cell culture medium (e.g., RPMI)

-

Fluorogenic NE substrate

-

-

Procedure:

-

Isolate neutrophils from human whole blood.

-

Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor.

-

Stimulate the neutrophils with PMA or another agonist to induce degranulation.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Measure the NE activity in the supernatant using the fluorometric assay described in section 5.1.

-

In Vivo Mouse Model of Acute Lung Injury

This model is used to evaluate the efficacy of an NE inhibitor in a living organism.

-

Principle: Acute lung injury is induced in mice, leading to neutrophil infiltration and NE-mediated lung damage. The therapeutic effect of the inhibitor is assessed by measuring inflammatory markers and lung injury.

-

Model: Lipopolysaccharide (LPS)-induced acute lung injury is a common model.

-

Procedure:

-

Administer the test inhibitor (e.g., Alvelestat, orally) or vehicle to mice.[11]

-

After a specified time, induce lung injury by intratracheal or intranasal administration of LPS.

-

After a set period (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect lung fluid and cells.

-

Analyze the BAL fluid for:

-

Total and differential cell counts (especially neutrophils).

-

Pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α).

-

NE activity.

-

-

The lungs can be harvested for histological analysis to assess the degree of tissue damage.

-

Conclusion

Alvelestat (MPH-966) is a promising, orally available, selective neutrophil elastase inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to engage its target and modulate key biomarkers of disease activity in AATD-associated lung disease. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of Alvelestat and other neutrophil elastase inhibitors. As research progresses, targeting neutrophil elastase may prove to be a valuable therapeutic strategy for a range of debilitating inflammatory conditions.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cms-tenant2.umassmed.edu [cms-tenant2.umassmed.edu]

- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. scilit.com [scilit.com]

- 8. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mereobiopharma.com [mereobiopharma.com]

- 10. mereobiopharma.com [mereobiopharma.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Neutrophil Elastase Inhibitor 1 (Sivelestat): A Technical Guide to its Impact on Extracellular Matrix Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, plays a critical role in the innate immune response. However, its dysregulation leads to pathological degradation of the extracellular matrix (ECM), contributing to the progression of various inflammatory diseases, including acute respiratory distress syndrome (ARDS). Sivelestat (also known as ONO-5046 or Neutrophil Elastase Inhibitor 1) is a specific, competitive inhibitor of neutrophil elastase.[1][2][3][4] This technical guide provides a comprehensive overview of Sivelestat's mechanism of action, its quantifiable effects on ECM degradation, detailed experimental protocols for its evaluation, and its influence on key signaling pathways.

Mechanism of Action: Preserving ECM Integrity

Sivelestat functions by selectively and competitively binding to the active site of neutrophil elastase, thereby blocking its proteolytic activity.[1][2][3][4] In inflammatory states, neutrophils release NE, which degrades major components of the ECM, including elastin, collagen, and proteoglycans.[5][6][7][8][9][10] This enzymatic destruction of the structural framework of tissues contributes to increased permeability and tissue damage. Sivelestat's inhibitory action directly counteracts this process, preserving the integrity of the ECM.

Data Presentation: Quantifying the Inhibitory Efficacy of Sivelestat

The following tables summarize the quantitative data on the inhibitory potency of Sivelestat against neutrophil elastase and its effects observed in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Sivelestat against Neutrophil Elastase

| Parameter | Species | IC50 | Ki | Notes |

| Neutrophil Elastase Inhibition | Human | 44 nM[2][3][11] | 200 nM[3] | Competitive inhibitor.[2][3] |

| Rabbit | 36 nM[3] | - | ||

| Rat | 19 nM[3][4] | - | ||

| Hamster | 37 nM[3] | - | ||

| Mouse | 49 nM[3][4] | - | ||

| Selectivity | Pancreatic Elastase | 5.6 µM[4][11] | - | Significantly less potent against pancreatic elastase. |

| Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G | No inhibition at 100 µM[2][3][11] | - | Demonstrates high selectivity for neutrophil elastase. |

Table 2: Preclinical and Clinical Effects of Sivelestat on Extracellular Matrix and Related Markers

| Study Type | Model/Population | Treatment | Key Findings Related to ECM Degradation | Reference |

| Preclinical | Rabbit model of hepatoenteric ischemia-reperfusion | Sivelestat (10mg/kg bolus followed by 10mg/kg/hr) | Attenuated liver and lung injury, indicated by reduced plasma AST, LDH, and BALF protein. | [12] |

| Preclinical | Rat model of collagen-induced arthritis | Sivelestat | Reduced incidence and severity of arthritis, with histological improvement in articular cartilage destruction. | [13] |

| Clinical | Patients with Acute Lung Injury (ALI) | Sivelestat (4.8 mg/kg/d) | Improved leukocyte deformability and pulmonary function. | [14] |

| Clinical | Patients with ARDS | Sivelestat | Some studies show improved oxygenation and reduced ventilator days, though mortality benefits are debated. | [15][16] |

| Clinical | Children with ARDS | Sivelestat | Improved prognosis and reduced mortality. | [16] |

| Clinical | Patients with COVID-19 induced ARDS | Sivelestat | Associated with improved oxygenation and survival. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Sivelestat's effect on ECM degradation. The following sections provide outlines for key experimental protocols.

Neutrophil Elastase Activity Assay (Fluorometric)

This assay is used to determine the general inhibitory activity of Sivelestat on neutrophil elastase.

-

Principle: A synthetic peptide substrate conjugated to a fluorophore is cleaved by active NE, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor like Sivelestat reduces the rate of substrate cleavage and, consequently, the fluorescence.

-

Materials:

-

Human Neutrophil Elastase (active enzyme)

-

Sivelestat (or other test inhibitors)

-

Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)[4]

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of Sivelestat in Assay Buffer. Dilute Human Neutrophil Elastase to the desired concentration in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the diluted Sivelestat solutions and the diluted enzyme. Include controls with enzyme and buffer (no inhibitor) and buffer only (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 380/500 nm for AMC).[17]

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each Sivelestat concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the Sivelestat concentration to determine the IC50 value.

-

In Vitro Elastin Degradation Assay

This assay specifically measures the breakdown of elastin by neutrophil elastase.

-

Principle: Insoluble elastin is used as a substrate. Its degradation by neutrophil elastase releases soluble elastin peptides into the supernatant, which can be quantified.

-

Materials:

-

Bovine neck ligament elastin (insoluble)

-

Human Neutrophil Elastase

-

Sivelestat

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

-

-

Procedure:

-

Substrate Preparation: Prepare a suspension of insoluble elastin in Assay Buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the elastin suspension, Human Neutrophil Elastase, and different concentrations of Sivelestat. Include appropriate controls.

-

Incubation: Incubate the tubes at 37°C with shaking for an extended period (e.g., 4-24 hours).

-

Termination and Centrifugation: Stop the reaction (e.g., by adding a broad-spectrum protease inhibitor or by heat inactivation). Centrifuge the tubes to pellet the remaining insoluble elastin.

-

Quantification of Soluble Elastin: Collect the supernatant and measure the concentration of soluble elastin peptides using a suitable method, such as an ELISA specific for elastin fragments or by measuring the absorbance at 280 nm.[18]

-

In Vitro Collagen Degradation Assay

This assay quantifies the degradation of collagen by neutrophil elastase.

-

Principle: Type I collagen is often used as the substrate. Degradation by neutrophil elastase releases collagen fragments containing the amino acid hydroxyproline into the supernatant. The amount of released hydroxyproline is a measure of collagen degradation.[19][20][21][22]

-

Materials:

-

Type I collagen (e.g., from rat tail)

-

Human Neutrophil Elastase

-

Sivelestat

-

Assay Buffer

-

Reagents for hydroxyproline assay (including hydrochloric acid for hydrolysis and colorimetric reagents)

-

-

Procedure:

-

Reaction Setup: In microcentrifuge tubes, incubate Type I collagen with Human Neutrophil Elastase in the presence of varying concentrations of Sivelestat.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination and Separation: Stop the reaction and separate the soluble collagen fragments from the undigested collagen.

-

Hydrolysis: Hydrolyze the supernatant containing the soluble fragments with concentrated hydrochloric acid at a high temperature (e.g., 110-120°C) for several hours to release individual amino acids.[20][22]

-

Hydroxyproline Quantification: Neutralize the hydrolyzed samples and perform a colorimetric assay to quantify the amount of hydroxyproline. The absorbance is read using a spectrophotometer.[20][22]

-

In Vitro Proteoglycan Degradation Assay

This assay measures the breakdown of proteoglycans by neutrophil elastase.

-

Principle: Proteoglycans are composed of a core protein with attached glycosaminoglycan (GAG) chains. Neutrophil elastase can degrade the core protein, releasing GAGs into the medium. The amount of released GAGs is quantified.

-

Materials:

-

Purified proteoglycans (e.g., from bovine nasal cartilage) or cartilage explants

-

Human Neutrophil Elastase

-

Sivelestat

-

Assay Buffer

-

Reagents for GAG quantification (e.g., dimethylmethylene blue dye)

-

-

Procedure:

-

Reaction Setup: Incubate the proteoglycan substrate with Human Neutrophil Elastase and different concentrations of Sivelestat.

-

Incubation: Incubate at 37°C for a specified time.

-

Quantification of Released GAGs: Collect the supernatant and measure the concentration of sulfated GAGs using a colorimetric assay with dimethylmethylene blue dye. The absorbance is measured with a spectrophotometer.[23]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in neutrophil elastase-mediated ECM degradation and a typical experimental workflow for evaluating Sivelestat.

Caption: Neutrophil Elastase-Mediated ECM Degradation and Inhibition by Sivelestat.

Caption: Experimental Workflow for Evaluating Sivelestat's Efficacy.

Caption: Modulation of Inflammatory and Fibrotic Signaling by Sivelestat.

Conclusion

Sivelestat is a potent and selective inhibitor of neutrophil elastase that demonstrates a clear protective effect against extracellular matrix degradation in a variety of preclinical models. By directly inhibiting the enzymatic activity of neutrophil elastase, Sivelestat preserves the structural integrity of tissues, which is crucial in mitigating the pathological consequences of inflammatory conditions such as ARDS. Furthermore, its modulatory effects on key signaling pathways like TLR4/NF-κB and TGF-β highlight its multifaceted mechanism of action. The provided experimental protocols offer a framework for the continued investigation and characterization of Sivelestat and other neutrophil elastase inhibitors in the context of ECM degradation and tissue injury. Further research focusing on the quantification of ECM degradation biomarkers in clinical trials will be pivotal in fully elucidating the therapeutic potential of Sivelestat in human diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Interplay between Extracellular Matrix and Neutrophils in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppressive effect of a neutrophil elastase inhibitor on the development of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A neutrophil elastase inhibitor, sivelestat, improves leukocyte deformability in patients with acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Serological assessment of neutrophil elastase activity on elastin during lung ECM remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of elastin, collagen, and total protein levels in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways modulated by Neutrophil elastase inhibitor 1

An In-depth Technical Guide on Cellular Pathways Modulated by Neutrophil Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by neutrophil elastase inhibitors, with a primary focus on Sivelestat, a selective inhibitor of neutrophil elastase. This document details the molecular mechanisms through which these inhibitors exert their effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Neutrophil Elastase and its Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to detrimental tissue damage by degrading components of the extracellular matrix, such as elastin, and by cleaving various cell surface receptors and signaling molecules.[2][3] This pathological activity implicates NE in a variety of inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[4]

Neutrophil elastase inhibitors are a class of drugs designed to counteract the destructive effects of excessive NE activity. Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase that has been clinically used for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome (SIRS).[3] It functions by binding to the active site of NE, thereby preventing its proteolytic activity.[1][2] Beyond direct enzyme inhibition, Sivelestat modulates several intracellular signaling pathways that are central to inflammation, oxidative stress, and cell survival.

Core Cellular Pathways Modulated by Neutrophil Elastase Inhibitors

Neutrophil elastase inhibitors, exemplified by Sivelestat, exert their therapeutic effects by modulating a network of interconnected signaling pathways. The primary mechanism is the direct inhibition of NE, which in turn prevents the activation of downstream inflammatory and tissue-damaging cascades.

Inhibition of the JNK/NF-κB Signaling Pathway

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of inflammation.[5] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines. Sivelestat has been shown to suppress the activation of the JNK/NF-κB pathway.[3][5] By inhibiting NE, Sivelestat prevents the subsequent activation of JNK and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[5] This leads to a reduction in the transcription of pro-inflammatory genes.

Caption: Sivelestat inhibits the NE-mediated activation of the JNK/NF-κB pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Sivelestat has been demonstrated to activate this protective pathway.[2][5] By mitigating NE-induced cellular stress, Sivelestat promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1.[5] The upregulation of HO-1 and other antioxidant enzymes helps to counteract oxidative damage.[5]

Caption: Sivelestat promotes the activation of the protective Nrf2/HO-1 pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Sivelestat has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in the context of acute lung injury.[6][7] This inhibition leads to a reduction in the expression of pro-apoptotic factors and an increase in anti-apoptotic factors, ultimately promoting cell survival.[8]

Caption: Sivelestat inhibits the NE-activated PI3K/Akt/mTOR survival pathway.

Quantitative Data on the Effects of Neutrophil Elastase Inhibitors

The modulatory effects of Sivelestat on cellular pathways have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effect of Sivelestat on Inflammatory Cytokine Levels

| Cell/Animal Model | Stimulant | Sivelestat Concentration/Dose | Measured Cytokine | % Inhibition / Fold Change | Reference |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 50 µg/mL | IL-1β mRNA | Significant decrease | [9] |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 100 µg/mL | IL-1β mRNA | Significant decrease | [9] |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 50 µg/mL | IL-8 mRNA | Significant decrease | [9] |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 100 µg/mL | IL-8 mRNA | Significant decrease | [9] |

| Rats with Klebsiella pneumoniae-induced ALI | - | 50 mg/kg | Serum TNF-α | Significant decrease | [9] |

| Rats with Klebsiella pneumoniae-induced ALI | - | 100 mg/kg | Serum TNF-α | Significant decrease | [9] |

| Rats with LPS-induced ARDS | LPS | medium-dose | Serum IL-8 | Significantly lower | [7] |

| Rats with LPS-induced ARDS | LPS | high-dose | Serum IL-8 | Significantly lower | [7] |

| Rats with LPS-induced ARDS | LPS | medium-dose | Serum TNF-α | Significantly lower | [7] |

| Rats with LPS-induced ARDS | LPS | high-dose | Serum TNF-α | Significantly lower | [7] |

Table 2: Modulation of Signaling Pathway Components by Sivelestat

| Cell/Animal Model | Stimulant | Sivelestat Concentration/Dose | Pathway Component | Effect | Reference |

| HPMECs | TNF-α | 50, 100 µg/mL | p-JNK | Decreased | [5] |

| HPMECs | TNF-α | 50, 100 µg/mL | p-p65 (NF-κB) | Decreased | [5] |

| HPMECs | TNF-α | 50, 100 µg/mL | Nuclear Nrf2 | Increased | [5] |

| HPMECs | TNF-α | 50, 100 µg/mL | HO-1 | Increased | [5] |

| Rats with KP-induced ALI | - | 50, 100 mg/kg | p-JNK | Decreased | [5] |

| Rats with KP-induced ALI | - | 50, 100 mg/kg | p-p65 (NF-κB) | Decreased | [5] |

| Rats with KP-induced ALI | - | 50, 100 mg/kg | Nuclear Nrf2 | Increased | [5] |

| Rats with KP-induced ALI | - | 50, 100 mg/kg | HO-1 | Increased | [5] |

| Rats with LPS-induced ARDS | LPS | medium, high-dose | PI3K protein | Significantly lower | [7] |

| Rats with LPS-induced ARDS | LPS | medium, high-dose | p-Akt protein | Significantly lower | [7] |

| Rats with LPS-induced ARDS | LPS | medium, high-dose | mTOR protein | Significantly lower | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular pathways modulated by neutrophil elastase inhibitors.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To determine the effect of a neutrophil elastase inhibitor on the phosphorylation status of key signaling proteins (e.g., JNK, p65, Akt).

Materials:

-

Cell culture reagents

-

Neutrophil elastase inhibitor (e.g., Sivelestat)

-

Stimulant (e.g., TNF-α, LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., HPMECs) in culture plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of the neutrophil elastase inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a designated period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

Objective: To assess the effect of a neutrophil elastase inhibitor on the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction kit

-

EMSA buffer kit

-

Biotin-labeled NF-κB consensus oligonucleotide probe

-

Unlabeled (cold) NF-κB consensus oligonucleotide

-

Poly(dI-dC)

-

TBE buffer

-

Polyacrylamide gels

-

Nylon membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Nuclear Extract Preparation: Treat cells as described in the Western blot protocol. Prepare nuclear extracts from the cell pellets using a nuclear extraction kit according to the manufacturer's instructions.

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract, biotin-labeled NF-κB probe, and poly(dI-dC) in binding buffer.

-

For competition assays, add an excess of unlabeled NF-κB probe to a separate reaction.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Gel Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front is near the bottom.

-

-

Transfer and Detection:

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Crosslink the DNA to the membrane using a UV crosslinker.

-

Block the membrane and incubate with streptavidin-HRP conjugate.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Nrf2 Reporter Gene Assay

Objective: To measure the effect of a neutrophil elastase inhibitor on the transcriptional activity of Nrf2.

Materials:

-

Cells stably or transiently transfected with an ARE-luciferase reporter construct

-

Cell culture reagents

-

Neutrophil elastase inhibitor

-

Stimulant

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection (if necessary): Seed cells in a multi-well plate. If not using a stable cell line, transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Pre-treat the cells with the neutrophil elastase inhibitor followed by stimulation.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Experimental and Logical Workflows

The investigation of cellular pathways modulated by neutrophil elastase inhibitors typically follows a logical progression from observing a cellular effect to elucidating the underlying molecular mechanism.

Caption: A typical experimental workflow for investigating the mechanism of a neutrophil elastase inhibitor.

Conclusion

Neutrophil elastase inhibitors, such as Sivelestat, represent a promising therapeutic strategy for a range of inflammatory conditions. Their mechanism of action extends beyond the simple inhibition of neutrophil elastase to the intricate modulation of key intracellular signaling pathways. By suppressing pro-inflammatory cascades like the JNK/NF-κB pathway, activating protective mechanisms such as the Nrf2/HO-1 pathway, and regulating cell survival through the PI3K/Akt/mTOR pathway, these inhibitors can restore cellular homeostasis in the face of inflammatory insults. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of neutrophil elastase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. licorbio.com [licorbio.com]

- 5. signosisinc.com [signosisinc.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sivelestat ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay for Screening Neutrophil Elastase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing an in vitro assay for the screening and characterization of human neutrophil elastase (HNE) inhibitors. The protocols detailed below are designed for a 96-well plate format, suitable for high-throughput screening, and are based on established methodologies utilizing fluorogenic substrates.

Introduction

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release HNE, which plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and in host defense against pathogens.[2][3] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[4] Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy. This protocol outlines a robust and reproducible in vitro assay to identify and characterize novel HNE inhibitors.

Assay Principle

The assay is based on the enzymatic activity of HNE, which cleaves a specific synthetic substrate, resulting in the release of a fluorescent product. The rate of this reaction is directly proportional to the HNE activity. In the presence of an inhibitor, the enzymatic activity of HNE is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration-dependent inhibition of HNE activity.

A common fluorogenic substrate for HNE is MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).[1][5] HNE cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence can be monitored kinetically at an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[4][6][7]

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |

| Human Neutrophil Elastase (HNE), active | Sigma-Aldrich | MAK213C | -70°C |

| Fluorogenic Substrate (MeOSuc-AAPV-AMC) | Sigma-Aldrich | 324740 | -20°C |

| Assay Buffer (Tris-HCl, pH 7.5) | - | - | 4°C |

| Sivelestat (Positive Control Inhibitor) | Sigma-Aldrich | S7198 | -20°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Prepare fresh and store at 4°C.

-